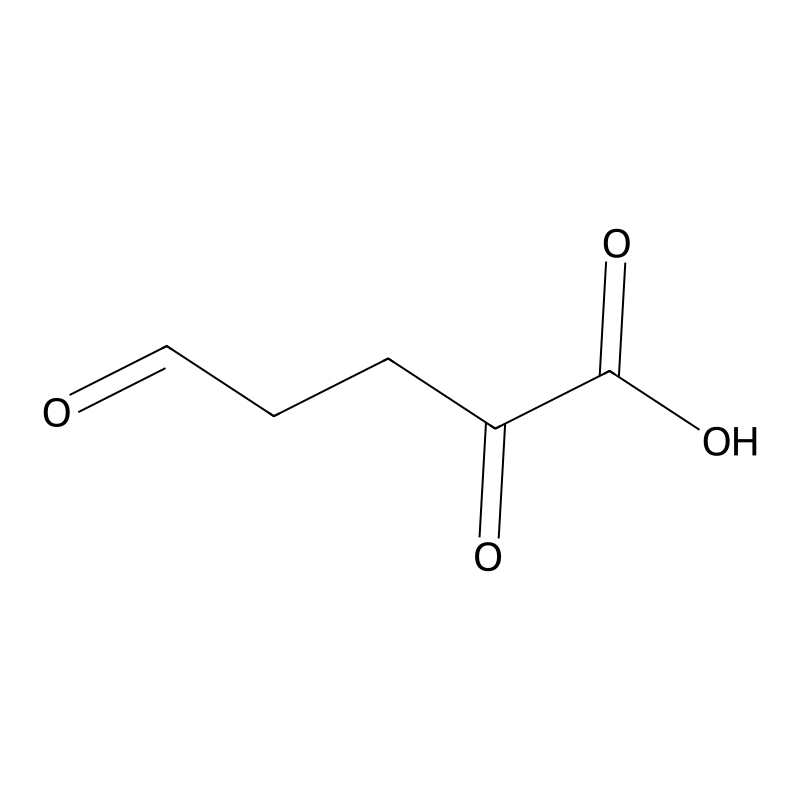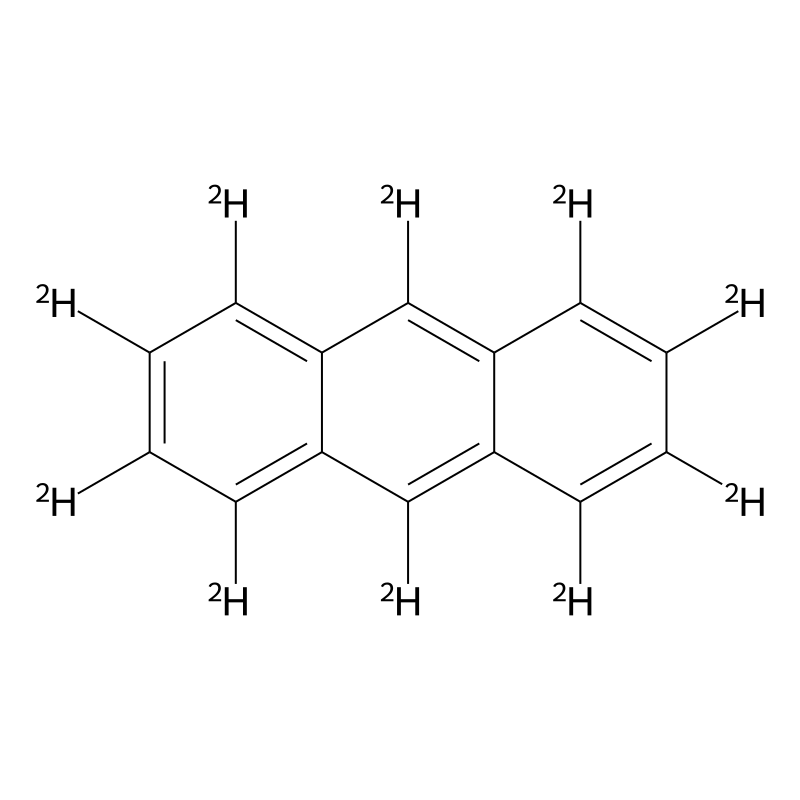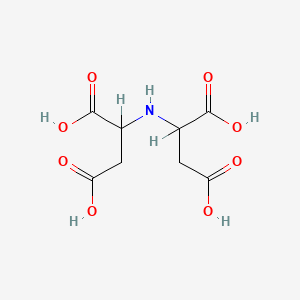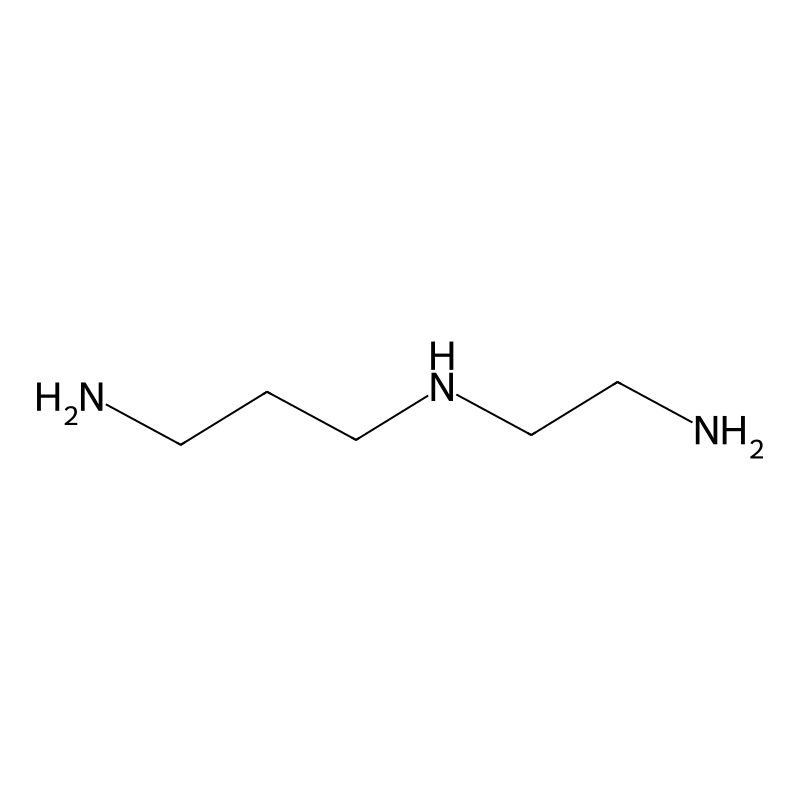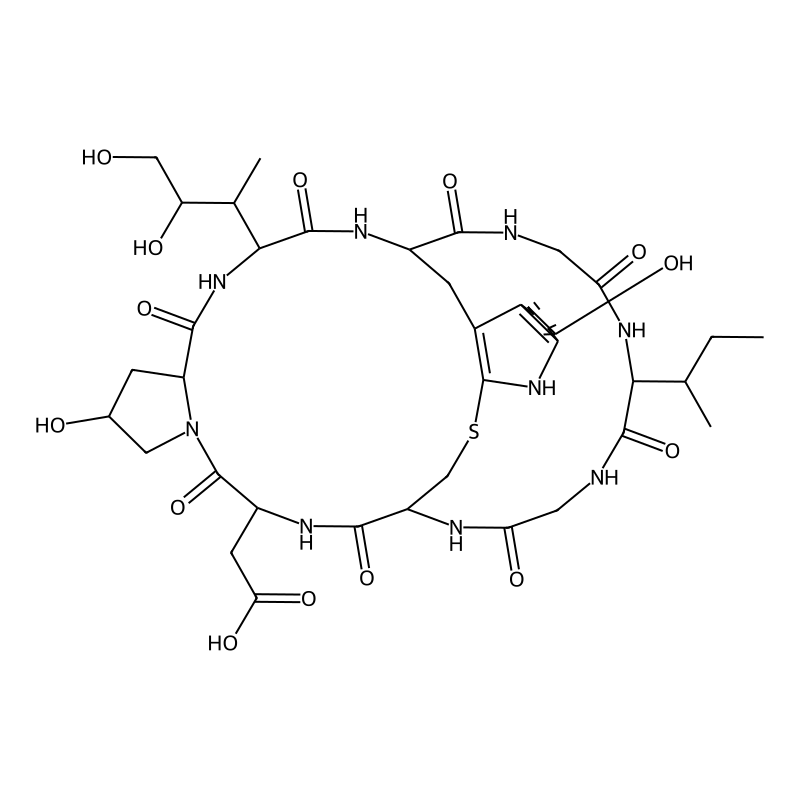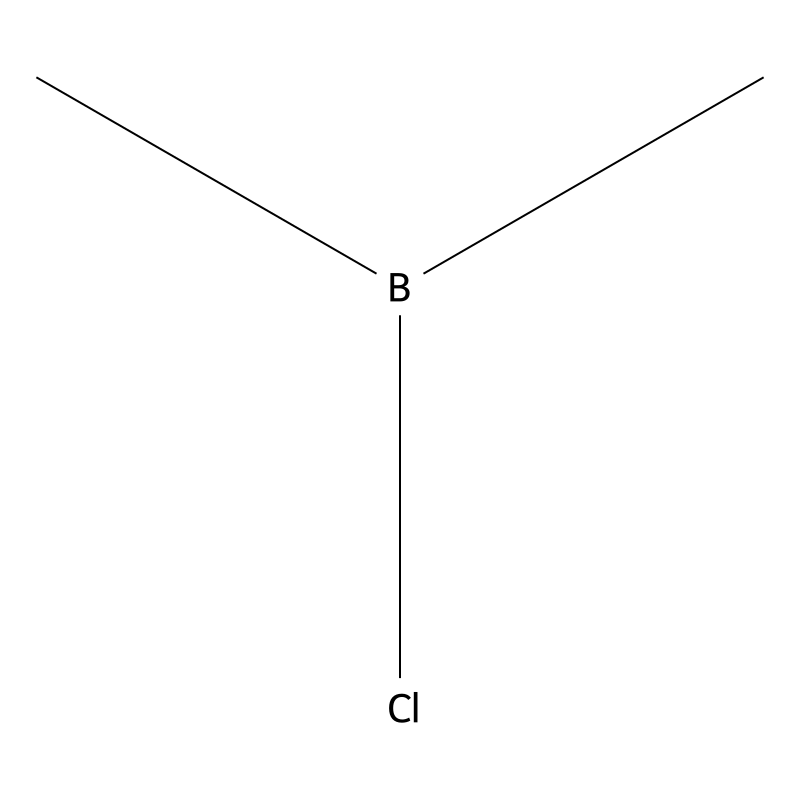2-Methyl-2-pentene
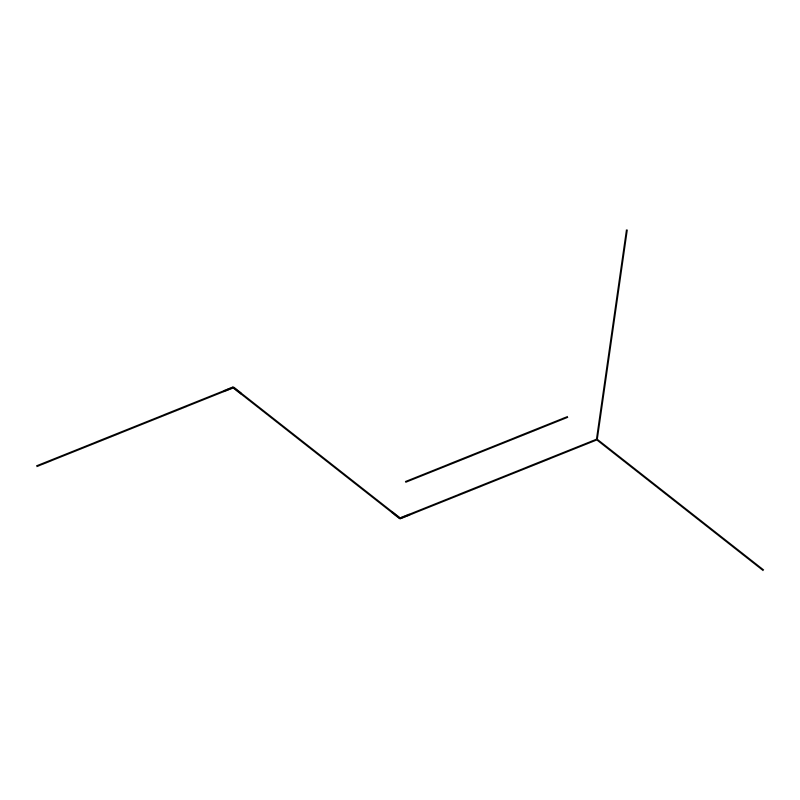
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Photochemical and Ozonolysis Studies: Due to the presence of the carbon-carbon double bond, 2-Methyl-2-pentene readily undergoes reactions with light (photochemical) and ozone (ozonolysis). Researchers have utilized 2-Methyl-2-pentene to study reaction mechanisms and kinetics of these processes. Several studies have employed 2-Methyl-2-pentene to investigate the behavior of alkenes in photochemical environments [, , , , ].
2-Methyl-2-pentene is an organic compound with the molecular formula and a structural formula characterized by a double bond between the second and third carbon atoms in a five-carbon chain, with a methyl group attached to the second carbon. It is classified as an alkene and is known for its flammability and irritant properties. The compound appears as a colorless liquid at room temperature and has a boiling point of approximately 60 °C .
2-Methyl-2-pentene is a flammable liquid and should be handled with appropriate precautions. It can be harmful if swallowed or inhaled []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) [].
Note:
- The mechanism of action is not applicable to 2-Methyl-2-pentene as it doesn't typically participate in biological systems.
- Case studies specifically on 2-Methyl-2-pentene might be limited due to its niche applications. However, the provided resources offer a foundation for further scientific exploration of this compound.
- Hydrohalogenation: The addition of hydrogen halides like hydrochloric acid or hydrobromic acid follows Markovnikov's rule, where the halide attaches to the more substituted carbon atom, resulting in products like 2-bromo-2-methylpentane .
- Hydration: In the presence of sulfuric acid, water adds across the double bond to form 2-methylpentan-2-ol through an acid-catalyzed mechanism .
- Halogenation: The compound can react with halogens (such as bromine) to form vicinal dibromides, also following regioselective pathways .
- Oxymercuration-Demercuration: This method involves the formation of an organomercurial intermediate followed by nucleophilic attack by water, leading to alcohol formation .
While specific biological activities of 2-methyl-2-pentene are not extensively documented, alkenes in general can exhibit various biological effects, including potential toxicity and irritant properties. Its derivatives may have applications in medicinal chemistry, but further studies are required to elucidate specific biological interactions and effects.
Synthesis of 2-methyl-2-pentene can be achieved through several methods:
- Dehydration of Alcohols: By dehydrating 2-methylpentan-2-ol using an acid catalyst, 2-methyl-2-pentene can be produced .
- Alkylation Reactions: Utilizing alkyl halides in reactions with strong bases can yield 2-methyl-2-pentene through elimination processes.
- Cracking of Larger Hydrocarbons: Thermal or catalytic cracking of larger hydrocarbons can also produce this compound as a by-product.
2-Methyl-2-pentene finds applications in various fields:
- Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including alcohols and halides.
- Polymer Production: It is used in the production of polymers and copolymers, particularly in the manufacture of plastics.
- Solvent Use: Due to its solvent properties, it can be utilized in organic synthesis and extraction processes.
Interaction studies involving 2-methyl-2-pentene primarily focus on its reactivity with other chemicals. For instance, it has been studied for its reactions with carboxylic acids and alcohols under various conditions, yielding Michael-type addition products . These interactions highlight its potential as a versatile reagent in organic synthesis.
Several compounds share structural similarities with 2-methyl-2-pentene. Here are some notable examples:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1-butene | Has a terminal double bond; different reactivity profile. | |
| 3-Methyl-2-pentene | Double bond at a different position; distinct isomer. | |
| 1-Hexene | Terminal alkene; used in polymerization reactions. | |
| 4-Methyl-1-pentene | Another isomer with terminal double bond; different properties. |
The uniqueness of 2-methyl-2-pentene lies in its internal double bond configuration, which influences its reactivity patterns compared to other similar compounds. This structural arrangement allows for specific regioselective reactions that are advantageous in synthetic organic chemistry.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (69.86%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (30.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (10.96%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
625-27-4


